molecular formula C21H18ClN5O2 B11456964 8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B11456964
M. Wt: 407.9 g/mol
InChI Key: GROVYVPSKCBGBJ-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyrazole ring.

    Cyclization to form the triazine ring: The pyrazole intermediate is then reacted with cyanamide or its derivatives under high-temperature conditions to form the triazine ring.

    Substitution reactions: The final compound is obtained by introducing the 4-chlorophenyl and 4-methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: Employed as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of chlorophenyl and methoxyphenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-N-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18ClN5O2/c1-12-18(14-4-6-15(22)7-5-14)20-25-24-19(13(2)27(20)26-12)21(28)23-16-8-10-17(29-3)11-9-16/h4-11H,1-3H3,(H,23,28)

InChI Key

GROVYVPSKCBGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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